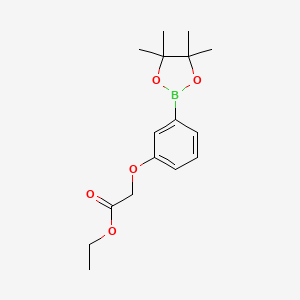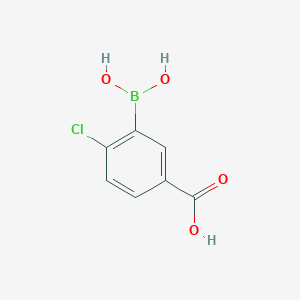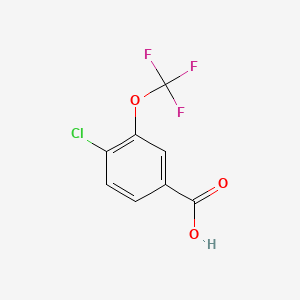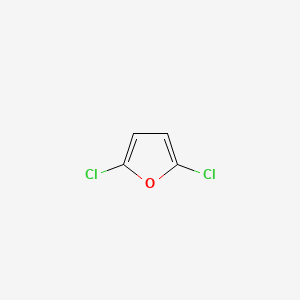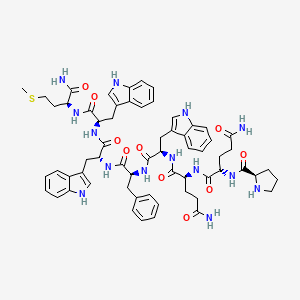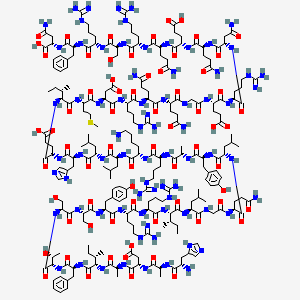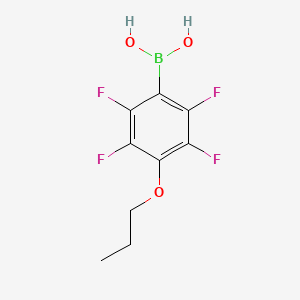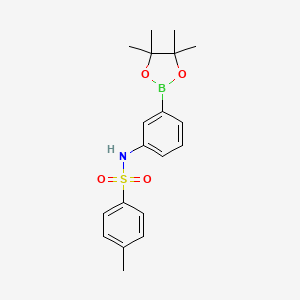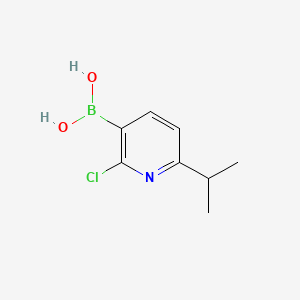
2-Chloro-6-isopropylpyridine-3-boronic acid
Overview
Description
2-Chloro-6-isopropylpyridine-3-boronic acid is a chemical compound with the molecular formula C8H11BClNO2 . It has an average mass of 199.442 Da and a monoisotopic mass of 199.057144 Da . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isopropylpyridine-3-boronic acid consists of a pyridine ring attached to a boronic acid group . The compound has a molecular formula of C8H11BClNO2 .Physical And Chemical Properties Analysis
2-Chloro-6-isopropylpyridine-3-boronic acid has a molecular weight of 199.44 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Proteomics Research
“2-Chloro-6-isopropylpyridine-3-boronic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Medicinal Chemistry
The structure of “2-Chloro-6-isopropylpyridine-3-boronic acid” suggests potential applications in medicinal chemistry. The pyridine ring is found in many biologically active molecules, making this compound potentially useful in the design and synthesis of new drugs.
Organic Synthesis
The boronic acid functional group in “2-Chloro-6-isopropylpyridine-3-boronic acid” makes it a useful intermediate for creating new carbon-carbon bonds. This is particularly valuable in organic synthesis, where the creation of complex molecules often requires the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
This compound can be used in the Suzuki-Miyaura coupling reaction. This reaction utilizes the boronic acid group to form a new carbon-carbon bond with another organic fragment containing a suitable leaving group, in the presence of a palladium catalyst. This reaction is valuable for organic synthesis.
Drug Discovery
Given its unique properties, “2-Chloro-6-isopropylpyridine-3-boronic acid” could be valuable for drug discovery. It could serve as a starting point for the development of new therapeutic agents.
Materials Science
The unique properties of “2-Chloro-6-isopropylpyridine-3-boronic acid” could also make it valuable in materials science. For example, boronic acids can form reversible covalent bonds with diols, which could be exploited in the design of responsive materials.
Safety and Hazards
properties
IUPAC Name |
(2-chloro-6-propan-2-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLHWIQSYHMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590371 | |
| Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylpyridine-3-boronic acid | |
CAS RN |
1003043-37-5 | |
| Record name | B-[2-Chloro-6-(1-methylethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
